REACTION_CXSMILES
|
CCCC([C:6]1[C:7](=[O:17])[O:8][CH:9]=[C:10](CC(C)C)[C:11]=1[OH:12])=O.O[C:19]1[CH:24]=C(CC(C)C)O[C:21](=O)[CH:20]=1.[K+].[Br-]>>[OH:12][C:11]1[CH:10]=[C:9]([CH2:24][CH2:19][CH2:20][CH3:21])[O:8][C:7](=[O:17])[CH:6]=1 |f:2.3|
|
Name
|
3-(3-methylpropionyl)-4-hydroxy-5-isobutyl-2-pyrone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC(=O)C=1C(OC=C(C1O)CC(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC(OC(=C1)CC(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC(OC(=C1)CCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |